Cefathiamidine Impurity 1

Description

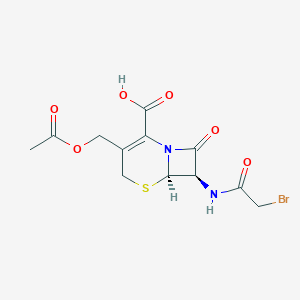

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-[(2-bromoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O6S/c1-5(16)21-3-6-4-22-11-8(14-7(17)2-13)10(18)15(11)9(6)12(19)20/h8,11H,2-4H2,1H3,(H,14,17)(H,19,20)/t8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMWZOLTJWUSJT-LDYMZIIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CBr)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CBr)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514080 | |

| Record name | (6R,7R)-3-[(Acetyloxy)methyl]-7-(2-bromoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26973-80-8 | |

| Record name | (6R,7R)-3-[(Acetyloxy)methyl]-7-(2-bromoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Identification, Genesis, and Control of Cefathiamidine Impurity 1 (CAS 26973-80-8)

Abstract

The control of impurities is a critical mandate in the development and manufacturing of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of a key process-related impurity of the cephalosporin antibiotic Cefathiamidine, identified as CAS number 26973-80-8. We will refer to this entity as 7-(2-Bromoacetamido)cephalosporanic Acid, its formal chemical name, to maintain scientific precision. This document is intended for researchers, analytical scientists, and drug development professionals, offering a comprehensive examination of the impurity's chemical identity, its logical genesis within the Cefathiamidine synthesis pathway, and a robust analytical strategy for its detection, quantification, and control. By elucidating the causality behind its formation and presenting a validated analytical workflow, this guide serves as a practical resource for ensuring the purity, safety, and efficacy of Cefathiamidine.

Introduction: The Imperative of Impurity Profiling in Cephalosporins

Cefathiamidine is a first-generation cephalosporin antibiotic effective against a range of bacterial infections.[1] Like all β-lactam antibiotics, its chemical structure is susceptible to degradation and can be subject to the formation of various impurities during synthesis.[2][3][4][5] Regulatory bodies such as the ICH, FDA, and EMA mandate stringent control over these impurities, as they can potentially impact the safety, efficacy, and stability of the final drug product.[6]

Impurity profiling is therefore not merely a quality control exercise but a foundational component of drug development. It involves the detection, identification, and quantification of each significant impurity, enabling process chemists to optimize synthetic routes and formulation scientists to establish appropriate stability-indicating methods.[6] This guide focuses specifically on 7-(2-Bromoacetamido)cephalosporanic Acid, a known impurity associated with Cefathiamidine.[2][7][8][9] Understanding its origin and implementing a precise control strategy is paramount for any manufacturer of Cefathiamidine.

Physicochemical Characterization of the Impurity

The impurity, assigned CAS number 26973-80-8, is a distinct chemical entity with a well-defined structure. Its unambiguous identification is the first step in any effective control strategy.

-

Chemical Name: (6R,7R)-3-(acetoxymethyl)-7-(2-bromoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[7][8]

-

Common Synonyms: 7-(2-Bromoacetamido)cephalosporanic Acid, 7-(alpha-Bromoacetamido)cephalosporanic acid.[7][10][11]

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃BrN₂O₆S | [7][8][13] |

| Molecular Weight | 393.21 g/mol | [7][8][13] |

| Canonical SMILES | CC(=O)OCC1=C(N2NC(=O)CBr">C@@HSC1)C(=O)O | [7] |

| IUPAC Name | (6R,7R)-3-(acetyloxymethyl)-7-[(2-bromoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [7] |

The structure possesses the core cephalosporanic acid nucleus, with a bromoacetyl group acylated to the 7-amino position. This structural information is critical for predicting its chemical behavior and developing specific analytical methods.

Genesis of the Impurity: A Synthesis-Related Pathway

Understanding the origin of an impurity is key to its control. Evidence points to 7-(2-Bromoacetamido)cephalosporanic Acid being a process-related impurity, arising from the specific reagents used during the synthesis of Cefathiamidine.

The synthesis of many semi-synthetic cephalosporins, including Cefathiamidine, begins with the key starting material, 7-aminocephalosporanic acid (7-ACA) .[10][14][15] The desired therapeutic properties are then conferred by attaching a specific acyl side-chain to the 7-amino group of the 7-ACA core.

In the case of Cefathiamidine, this involves a complex side chain. However, a common laboratory and industrial acylating agent is bromoacetyl bromide .[10] If bromoacetyl bromide is used as a reagent or is present as a starting material for a more complex side-chain precursor, it can directly react with the 7-ACA nucleus. This straightforward acylation reaction is the most probable source of the impurity. A Chinese patent describing a synthesis method for Cefathiamidine explicitly mentions the use of bromoacetyl bromide and the potential for residual bromine ions in the final product, lending strong support to this hypothesis.[14]

The logical pathway for the formation of this impurity is illustrated below.

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The mechanism of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. Cefathiamidine Impurity 1 | C12H13BrN2O6S | CID 12962225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. clearsynth.com [clearsynth.com]

- 9. veeprho.com [veeprho.com]

- 10. 26973-80-8 | CAS DataBase [m.chemicalbook.com]

- 11. 7-(ALPHA-BROMOACETAMIDO)CEPHALOSPORANIC ACID, CasNo.26973-80-8 Hangzhou Johoo Chemical Co., Ltd China (Mainland) [johoochem.lookchem.com]

- 12. scbt.com [scbt.com]

- 13. labmix24.com [labmix24.com]

- 14. CN101704827B - Synthesis method of cefathiamidine compound - Google Patents [patents.google.com]

- 15. CN102286003A - Synthesis method of ceftazidime - Google Patents [patents.google.com]

Navigating the Complexity of Cefathiamidine Impurities: A Technical Guide to the Molecular Weight of Cefathiamidine Impurity 1

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the rigorous landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. This technical guide delves into the specific challenge of identifying and characterizing "Cefathiamidine Impurity 1," a critical step in ensuring the safety and efficacy of the cephalosporin antibiotic, Cefathiamidine. As will be demonstrated, the designation "Impurity 1" can be ambiguous, necessitating a thorough and evidence-based approach to its identification. This guide provides a comprehensive analysis of the potential identities of this compound, focusing on the determination of its molecular weight as a key analytical parameter.

The Ambiguity of "this compound"

Initial investigations into "this compound" reveal a critical ambiguity in its definition across different commercial and scientific sources. This underscores a fundamental challenge in impurity profiling: the lack of universal nomenclature for process-related impurities. The identity of an impurity is often dependent on the specific synthetic route employed in the manufacturing of the API. Our research has identified at least two distinct chemical entities that are referred to as "this compound."

Potential Identities and Molecular Weights

The following table summarizes the key data for the potential compounds identified as "this compound," alongside the parent compound, Cefathiamidine, for comparative reference.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Cefathiamidine | 33075-00-2 | C₁₉H₂₈N₄O₆S₂ | 472.6[1][2][3][4] |

| This compound (Option A) | 26973-80-8 | C₁₂H₁₃BrN₂O₆S | 393.22[5][6][7] |

| This compound (Option B) | 40818-86-8 | C₁₀H₁₁ClN₂O₄S | 290.72[8] |

| Cefathiamidine Impurity | 1418224-75-5 | C₁₀H₁₁BrN₂O₅S | 351.18[9] |

This data clearly illustrates that a simple reference to "this compound" is insufficient for unambiguous identification. Researchers and analysts must rely on rigorous analytical techniques to confirm the identity of any impurity present in a sample of Cefathiamidine.

Analytical Workflow for Impurity Identification and Molecular Weight Determination

The definitive identification of an unknown impurity and the confirmation of a known impurity's molecular weight requires a multi-step analytical approach. The following workflow outlines a robust process for characterizing Cefathiamidine impurities.

Sources

- 1. Cefathiamidine | C19H28N4O6S2 | CID 15942748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. veeprho.com [veeprho.com]

- 6. This compound | C12H13BrN2O6S | CID 12962225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound - Protheragen [protheragen.ai]

- 9. Cefathiamidine impurity | C10H11BrN2O5S | CID 145709504 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Pathway of Cefathiamidine Impurity 1

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Cephalosporin Synthesis

Cefathiamidine is a first-generation cephalosporin antibiotic effective against a range of bacterial infections.[1][2] As with all pharmaceutical manufacturing, ensuring the purity and safety of the final active pharmaceutical ingredient (API) is paramount.[3] Impurity profiling, the identification and characterization of unwanted chemical substances, is a critical aspect of drug development and quality control.[4] Impurities can arise from various sources, including starting materials, intermediates, side reactions, or degradation products.[4] Their presence, even in trace amounts, can impact the efficacy and safety of the drug. This guide provides a detailed technical overview of the synthesis pathway of a key potential impurity in Cefathiamidine synthesis, designated as Cefathiamidine Impurity 1.

Unveiling this compound: An Intermediate Masquerading as an Impurity

This compound is chemically identified as (6R,7R)-3-(acetoxymethyl)-7-[(2-bromoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , also known as N-bromoacetyl-7-aminocephalosporanic acid (N-bromoacetyl-7-ACA) .[5][6][7] Far from being a random byproduct, this molecule is a crucial intermediate in the primary chemical synthesis route of Cefathiamidine.[5][7] Its presence in the final drug product signifies an incomplete reaction in the subsequent synthesis step.

| Identifier | Value |

| IUPAC Name | (6R,7R)-3-(acetoxymethyl)-7-[(2-bromoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

| Synonyms | N-bromoacetyl-7-aminocephalosporanic acid, N-bromoacetyl-7-ACA |

| CAS Number | 26973-80-8 |

| Molecular Formula | C12H13BrN2O6S |

| Molecular Weight | 393.21 g/mol |

The Core Synthesis Pathway: A Tale of Two Steps

The industrial synthesis of Cefathiamidine from the readily available precursor, 7-aminocephalosporanic acid (7-ACA), is predominantly a two-step process.[5]

-

Step 1: Formation of N-bromoacetyl-7-ACA (this compound). The amine group at the C-7 position of 7-ACA is acylated using a bromoacetylating agent, typically bromoacetyl bromide.[5][6][8] This reaction yields the intermediate, N-bromoacetyl-7-ACA.

-

Step 2: Condensation to form Cefathiamidine. The intermediate, N-bromoacetyl-7-ACA, is then reacted with N,N'-diisopropylthiourea. This step involves the displacement of the bromine atom and the formation of the final Cefathiamidine molecule.[5]

Therefore, the synthesis pathway of "this compound" is, in fact, the initial and essential step in the synthesis of Cefathiamidine itself.

Caption: The two-step synthesis of Cefathiamidine highlighting the role of Impurity 1.

Deep Dive into the Synthesis of N-bromoacetyl-7-ACA (Impurity 1)

The Causality Behind Experimental Choices

The acylation of 7-ACA with bromoacetyl bromide is a nuanced reaction requiring careful control to maximize yield and minimize side products.

-

Protection of Functional Groups: 7-ACA possesses two reactive functional groups: the primary amine at C-7 and the carboxylic acid at C-4. To ensure selective acylation of the amine, the carboxylic acid group is often protected. A common strategy involves silylation, for example, using N,O-Bis(trimethylsilyl)acetamide (BSA).[6] This protection prevents unwanted side reactions and improves the solubility of 7-ACA in organic solvents.

-

Reaction Conditions: The reaction is typically carried out at low temperatures (around 0 °C) to control the reactivity of the highly electrophilic bromoacetyl bromide and to minimize potential degradation of the β-lactam ring.[6]

-

Solvent Selection: Anhydrous aprotic solvents, such as dichloromethane, are commonly used to prevent hydrolysis of the acylating agent and the silyl esters.

Experimental Protocol: Synthesis of N-bromoacetyl-7-ACA

The following is a representative, step-by-step methodology for the synthesis of N-bromoacetyl-7-ACA, based on literature procedures.[6]

-

Silylation of 7-ACA:

-

In a dry, inert atmosphere (e.g., nitrogen), suspend 7-aminocephalosporanic acid (7-ACA) in anhydrous dichloromethane.

-

Add N,O-Bis(trimethylsilyl)acetamide (BSA) to the suspension.

-

Stir the mixture at room temperature until the 7-ACA is completely dissolved, indicating the formation of the silylated derivative.

-

-

Acylation Reaction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of bromoacetyl bromide in anhydrous dichloromethane to the cooled solution of silylated 7-ACA.

-

Maintain the reaction temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction to proceed at room temperature for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).

-

-

Work-up and Isolation:

-

Upon completion of the reaction, add water to the reaction mixture to hydrolyze the excess silylating agent and the silyl ester of the product.

-

This will precipitate the N-bromoacetyl-7-ACA.

-

Stir the resulting slurry for a period to ensure complete precipitation.

-

Collect the solid product by filtration.

-

Wash the filter cake with water and then with a suitable organic solvent (e.g., acetone) to remove residual impurities.

-

Dry the product under vacuum to obtain N-bromoacetyl-7-ACA.

-

Caption: Experimental workflow for the synthesis of N-bromoacetyl-7-ACA.

Analytical Characterization

The synthesized N-bromoacetyl-7-ACA should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to quantify any unreacted 7-ACA or other byproducts.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful acylation at the C-7 amino group.

Conclusion: From Intermediate to Impurity Control

Understanding the synthesis pathway of this compound is fundamental to controlling its presence in the final Cefathiamidine product. As N-bromoacetyl-7-ACA is an essential intermediate, its appearance as an impurity is a direct indicator of an incomplete condensation reaction in the second step of the synthesis. Therefore, optimizing the reaction conditions for the conversion of N-bromoacetyl-7-ACA to Cefathiamidine is crucial for ensuring the purity of the final API. This includes controlling stoichiometry, reaction time, and temperature, as well as developing robust purification methods to remove any unreacted intermediate. This in-depth knowledge empowers researchers and drug development professionals to produce high-purity Cefathiamidine, meeting the stringent requirements for pharmaceutical products.

References

-

Cui, D., et al. (2017). Penicillin acylase-catalyzed synthesis of N-bromoacetyl-7-aminocephalosporanic acid, the key intermediate for the production of cefathiamidine. AMB Express, 7(1), 1-10. Available at: [Link]

- CN101921284A. (2010). The preparation method of cefathiamidine. Google Patents.

-

PubMed. (n.d.). Penicillin acylase-catalyzed synthesis of N-bromoacetyl-7-aminocephalosporanic acid, the key intermediate for the production of cefathiamidine. National Center for Biotechnology Information. Available at: [Link]

- CN101704827B. (2012). Synthesis method of cefathiamidine compound. Google Patents.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Veeprho. (n.d.). This compound. Available at: [Link]

-

Dubey, S., et al. (2018). Impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences, 5(4), 2499-2515. Available at: [Link]

-

Patsnap. (2024). What is Cefathiamidine used for?. Synapse. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Impurity Analysis in Ceftazidime Manufacturing. Available at: [Link]

Sources

- 1. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum [mdpi.com]

- 2. prepchem.com [prepchem.com]

- 3. nbinno.com [nbinno.com]

- 4. iajps.com [iajps.com]

- 5. Penicillin acylase-catalyzed synthesis of N-bromoacetyl-7-aminocephalosporanic acid, the key intermediate for the production of cefathiamidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101921284A - The preparation method of cefathiamidine - Google Patents [patents.google.com]

- 7. Penicillin acylase-catalyzed synthesis of N-bromoacetyl-7-aminocephalosporanic acid, the key intermediate for the production of cefathiamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN101704827B - Synthesis method of cefathiamidine compound - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the ever-evolving landscape of antimicrobial resistance, a comprehensive understanding of existing antibiotic scaffolds is paramount for the rational design of new and more effective therapeutic agents. Cefathiamidine, a first-generation cephalosporin, represents a foundational structure in the β-lactam class. While newer generations of cephalosporins have since been developed with broader spectrums of activity, a deep dive into the chemistry, mechanism, and microbiological profile of Cefathiamidine and its potential derivatives offers invaluable insights for today's drug development professionals.

This technical guide is structured to provide a holistic and practical understanding of Cefathiamidine, moving beyond a simple recitation of facts. We will explore the "why" behind its synthesis and mechanism, delve into the practicalities of its analysis, and discuss the molecular intricacies of its interaction with bacterial targets and the resistance mechanisms that have emerged. While the body of literature specifically detailing a wide range of Cefathiamidine derivatives is limited, we will draw logical and evidence-based parallels from closely related and extensively studied cephalosporins to illuminate the principles of structure-activity relationships within this chemical class. It is our hope that this guide will serve as a valuable resource for researchers and scientists working to innovate in the critical field of antibacterial drug discovery.

The Core Moiety: Cefathiamidine - Chemical Identity and Mechanism of Action

Cefathiamidine is a semi-synthetic, first-generation cephalosporin antibiotic.[1] Its core structure is built upon the 7-aminocephalosporanic acid (7-ACA) nucleus, a bicyclic system comprising a β-lactam ring fused to a dihydrothiazine ring.

Chemical Structure:

-

IUPAC Name: (6R,7R)-3-(acetyloxymethyl)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

-

Molecular Formula: C₁₉H₂₈N₄O₆S₂

-

Molecular Weight: 472.58 g/mol

Mechanism of Action: Targeting the Bacterial Cell Wall

Like all β-lactam antibiotics, Cefathiamidine exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This critical process is mediated by its interaction with penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis. Peptidoglycan is a vital polymer that provides structural integrity to the bacterial cell wall.

The proposed mechanism of action unfolds as follows:

-

Acylation of Penicillin-Binding Proteins (PBPs): The strained β-lactam ring of Cefathiamidine is susceptible to nucleophilic attack by a serine residue within the active site of a PBP. This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.

-

Inhibition of Transpeptidation: The acylation of PBPs inactivates their crucial transpeptidase activity. This enzymatic function is responsible for the cross-linking of peptide side chains within the peptidoglycan matrix, a step that confers mechanical strength to the cell wall.

-

Cell Lysis: The inhibition of peptidoglycan cross-linking leads to the formation of a defective and weakened cell wall. In the hypotonic environment of the host, the compromised cell wall is unable to withstand the internal osmotic pressure, resulting in cell swelling and eventual lysis.

While specific binding affinities of Cefathiamidine to various PBPs are not extensively documented, studies on other cephalosporins provide a framework for understanding its likely targets. For instance, ceftazidime, another cephalosporin, exhibits a high affinity for PBP-3 in Escherichia coli and Pseudomonas aeruginosa, which is primarily involved in cell division.[2] It is plausible that Cefathiamidine, as a first-generation cephalosporin, also primarily targets essential PBPs involved in cell wall elongation and division.

Synthesis of Cefathiamidine and Key Intermediates

The synthesis of Cefathiamidine, like many semi-synthetic cephalosporins, originates from the foundational building block, 7-aminocephalosporanic acid (7-ACA). The process involves the acylation of the 7-amino group of 7-ACA with a desired side chain.

Enzymatic Synthesis of a Key Intermediate: N-bromoacetyl-7-aminocephalosporanic acid

A novel and environmentally friendly approach to a key intermediate in Cefathiamidine synthesis, N-bromoacetyl-7-aminocephalosporanic acid (N-bromoacetyl-7-ACA), has been developed using an enzymatic method.[3] This method offers a "green" alternative to traditional chemical synthesis.

Experimental Protocol: Enzymatic Synthesis of N-bromoacetyl-7-ACA [4]

-

Reaction Setup: To 10 mL of phosphate buffer (100 mmol/L, pH 7.5), add 7-ACA (final concentration 50 mmol/L) and methyl bromoacetate (final concentration 150 mmol/L).

-

Enzyme Addition: Add immobilized penicillin acylase (PGA-750) to a final concentration of 4 U/mL.

-

Incubation: Incubate the reaction mixture at 20°C with agitation (200 rpm) for 2 hours.

-

Monitoring: Monitor the progress of the reaction by withdrawing aliquots at specified time intervals and analyzing by HPLC.

-

Enzyme Recovery and Reuse: After the reaction, the immobilized enzyme can be recovered by filtration, washed with phosphate buffer, and reused in subsequent batches.

-

Yield: This method has been reported to achieve a yield of approximately 85%.[3]

Chemical Synthesis of Cefathiamidine

A patented chemical synthesis route for Cefathiamidine involves the reaction of N,N'-diisopropyl thiourea with 2-bromoacetic acid to form an intermediate, which is then coupled with 7-ACA.

Workflow for Cefathiamidine Synthesis:

Caption: A simplified workflow for the chemical synthesis of Cefathiamidine.

Related Compounds and Derivatives: Exploring Structure-Activity Relationships

While the published literature on a broad range of specifically synthesized Cefathiamidine derivatives is scarce, the principles of structure-activity relationships (SAR) for cephalosporins are well-established. By examining the impact of modifications to the 7-acylamino side chain and the 3-substituent of the cephalosporin nucleus, we can infer the potential effects on the antibacterial activity and β-lactamase stability of hypothetical Cefathiamidine derivatives.

The 7-Acylamino Side Chain: A Key Determinant of Antibacterial Spectrum and β-Lactamase Stability

The nature of the acylamino side chain at the C-7 position of the 7-ACA nucleus is a critical determinant of a cephalosporin's antibacterial spectrum and its stability to hydrolysis by β-lactamases.[5]

-

Aminothiazole Ring: The presence of a 2-aminothiazolyl moiety, as seen in many second and third-generation cephalosporins, generally enhances affinity for the PBPs of Gram-negative bacteria.[5]

-

Oxyimino Group: The introduction of an oxyimino group, often in a syn-configuration, provides steric hindrance that significantly increases the stability of the β-lactam ring to hydrolysis by many common β-lactamases.

The C-3 Substituent: Modulator of Pharmacokinetics and Antibacterial Potency

Modifications at the C-3 position of the dihydrothiazine ring can influence a cephalosporin's pharmacokinetic properties and can also impact its antibacterial potency.[5]

-

Leaving Group: The substituent at C-3 can act as a leaving group following the acylation of a PBP, which can influence the stability of the acyl-enzyme intermediate.

-

Pharmacokinetics: The nature of the C-3 substituent can affect the metabolic stability and elimination profile of the drug. For example, the acetoxymethyl group at C-3 of some cephalosporins can be hydrolyzed in vivo to a less active desacetyl metabolite.

Logical Relationship of Cephalosporin SAR:

Caption: Key structural elements of cephalosporins and their influence on biological properties.

Degradation Products of Cefathiamidine

Under accelerated storage conditions, Cefathiamidine has been shown to degrade into two major products: desacetylcefathiamidine and cefathiamidine lactone.[6] The identification of these degradation products is crucial for quality control and stability studies of Cefathiamidine formulations.

-

Desacetylcefathiamidine: This product results from the hydrolysis of the acetyl group at the C-3 position.

-

Cefathiamidine Lactone: This degradation product is formed through the intramolecular cyclization involving the carboxyl group and the C-3 substituent.

Biological Activity and Antimicrobial Spectrum

Cefathiamidine exhibits a spectrum of activity characteristic of a first-generation cephalosporin, with good activity against many Gram-positive bacteria and a more limited activity against Gram-negative bacteria.

In Vitro Antibacterial Activity

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Cefathiamidine against various bacterial strains. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Bacterial Species | MIC Range (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Streptococcus faecalis | All strains inhibited by 2 | - | [7] |

| Streptococcus pneumoniae | - | 0.25 | [6] |

| Streptococcus pyogenes | - | 0.5 | [6] |

| Haemophilus influenzae | - | 2 | [6] |

| Moraxella catarrhalis | - | 2 | [6] |

| Enterococcus spp. | - | 2 | [6] |

| Methicillin-sensitive Staphylococcus aureus (MSSA) | - | 8 | [6] |

| Methicillin-sensitive Staphylococcus epidermidis (MSSE) | - | 8 | [6] |

MIC₉₀: The concentration of the antibiotic that inhibits the growth of 90% of the tested isolates.

Insights from a Comparative Study

A study comparing the in vitro activity of Cefathiamidine against Streptococcus faecalis and Streptococcus faecium with other β-lactams revealed that all 56 strains of S. faecalis tested were inhibited by 2 mg/L of Cefathiamidine.[7] The MICs of ampicillin were twofold higher than those of Cefathiamidine, while the MICs of cephaloridine and cephazolin were 8- to 16-fold higher.[7]

Mechanisms of Resistance to Cefathiamidine

Bacterial resistance to Cefathiamidine, as with other β-lactam antibiotics, can arise through several mechanisms. Understanding these mechanisms is crucial for anticipating and overcoming resistance in clinical settings and for the design of new, more robust antibiotics.

Enzymatic Degradation by β-Lactamases

The most common mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[8]

-

Classes of β-Lactamases: β-lactamases are classified into four molecular classes (A, B, C, and D). Classes A, C, and D are serine β-lactamases, while class B enzymes are metallo-β-lactamases that require zinc for their activity.

-

Extended-Spectrum β-Lactamases (ESBLs): ESBLs, which are often derived from TEM and SHV type β-lactamases, are capable of hydrolyzing third-generation cephalosporins and are a significant clinical concern.[1] While Cefathiamidine is a first-generation cephalosporin and is inherently more susceptible to hydrolysis by common β-lactamases, the presence of ESBLs in a bacterial population would confer high-level resistance.

Mechanism of β-Lactamase Hydrolysis:

Caption: Enzymatic inactivation of Cefathiamidine by β-lactamases.

Alterations in Penicillin-Binding Proteins (PBPs)

Modifications in the structure of PBPs can reduce their binding affinity for β-lactam antibiotics, leading to resistance. This can occur through point mutations in the genes encoding PBPs or through the acquisition of new, low-affinity PBP genes.

-

Low-Affinity PBPs: A classic example is the acquisition of the mecA gene in staphylococci, which encodes for PBP2a. PBP2a has a very low affinity for most β-lactam antibiotics and can continue to function in cell wall synthesis even in the presence of the drug, leading to methicillin resistance (MRSA).

Reduced Permeability and Efflux Pumps

In Gram-negative bacteria, the outer membrane presents a barrier to the entry of antibiotics.

-

Porin Channels: β-lactam antibiotics typically traverse the outer membrane through porin channels. Mutations that lead to a decrease in the number or size of these channels can reduce the intracellular concentration of the antibiotic, contributing to resistance.

-

Efflux Pumps: Gram-negative bacteria also possess efflux pumps, such as the AcrAB-TolC system in E. coli, which can actively transport a wide range of compounds, including β-lactam antibiotics, out of the cell.[7][9] Overexpression of these pumps can lead to clinically significant levels of resistance.

Analytical Methodologies for Cefathiamidine and Related Compounds

Robust analytical methods are essential for the quality control, stability testing, and pharmacokinetic analysis of Cefathiamidine and its related compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the identification and quantification of Cefathiamidine and its degradation products.

Experimental Protocol: Identification of Cefathiamidine Degradation Products by LC-MS [6]

-

Chromatographic Separation:

-

Column: C18 column

-

Mobile Phase: 1% acetate solution-acetonitrile (85:15, v/v)

-

-

Mass Spectrometry:

-

Ionization Mode: Positive ion mode

-

Detection: Acquire full scan mass spectra and MS/MS spectra.

-

-

Identification: Combine the retention time data, UV spectra, and mass spectral fragmentation patterns to identify the structures of the degradation products.

Conclusion and Future Perspectives

Cefathiamidine, as a first-generation cephalosporin, provides a valuable case study in the fundamental principles of β-lactam antibiotic action and resistance. While its clinical applications may be more limited compared to later-generation cephalosporins, the study of its chemistry, synthesis, and biological profile continues to be relevant for the development of new anti-infective agents.

Future research directions could include:

-

Synthesis and Evaluation of Novel Derivatives: A systematic exploration of Cefathiamidine derivatives with modifications at the C-7 and C-3 positions could lead to the discovery of compounds with improved antibacterial spectra, enhanced β-lactamase stability, or novel pharmacokinetic profiles.

-

Elucidation of Specific PBP Interactions: Detailed studies to determine the binding affinities of Cefathiamidine for the various PBPs in key bacterial pathogens would provide a more precise understanding of its mechanism of action.

-

Investigation of Resistance Mechanisms: Research focused on the specific mechanisms by which clinical isolates develop resistance to Cefathiamidine would be valuable for informing treatment strategies and the development of resistance-breaking compounds.

By building upon the foundational knowledge of compounds like Cefathiamidine, the scientific community can continue to innovate and address the pressing global challenge of antimicrobial resistance.

References

-

Hu, M., & Hu, C. (2006). [Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandem mass spectrometry]. Yao Xue Xue Bao, 41(10), 1015-1019. [Link]

-

Li, Z., et al. (2016). Penicillin acylase-catalyzed synthesis of N-bromoacetyl-7-aminocephalosporanic acid, the key intermediate for the production of cefathiamidine. PubMed, 27863584. [Link]

-

Chen, M. F., & Williams, J. D. (1983). killing effects of cefathiamidine or ampicillin alone and in combination with gentamicin against with gentamicin against enterococci. Journal of Antimicrobial Chemotherapy, 12(1), 19-25. [Link]

-

Nishino, K., Latifi, T., & Groisman, E. A. (2009). Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition. mSphere, 5(6), e01056-20. [Link]

-

Li, Z., et al. (2016). Penicillin acylase-catalyzed synthesis of N-bromoacetyl-7-aminocephalosporanic acid, the key intermediate for the production of cefathiamidine. BMC Biotechnology, 16, 84. [Link]

-

Hu, M., & Hu, C. (2006). Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandam mass spectrometry. ResearchGate. [Link]

-

Pérez, A., et al. (2012). Involvement of the AcrAB-TolC Efflux Pump in the Resistance, Fitness, and Virulence of Enterobacter cloacae. Antimicrobial Agents and Chemotherapy, 56(6), 2839–2846. [Link]

-

Ozturk, S., et al. (2017). The Role of AcrAB-TolC Efflux Pumps on Quinolone Resistance of E. coli ST131. PubMed, 28621644. [Link]

-

Das, B., et al. (2019). AcrAB-TolC efflux pump system plays a role in carbapenem non-susceptibility in Escherichia coli. BMC Microbiology, 19, 209. [Link]

-

Curtis, N. A., et al. (1983). Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus. The Journal of antimicrobial chemotherapy, 11(3), 273–281. [Link]

-

PubChem. (n.d.). Cefathiamidine Impurity 1. Retrieved from [Link]

-

Paterson, D. L., & Bonomo, R. A. (2005). Extended-Spectrum β-Lactamases: a Clinical Update. Clinical Microbiology Reviews, 18(4), 657–686. [Link]

-

Bonomo, R. A. (2017). β-Lactamases: A Focus on Current Challenges. Cold Spring Harbor Perspectives in Medicine, 7(1), a025239. [Link]

-

Kocaoglu, O., et al. (2017). Expanded profiling of β-lactam selectivity for penicillin-binding proteins in Streptococcus pneumoniae D39. FEMS Microbiology Letters, 364(19). [Link]

-

Bergogne-Bérézin, E. (1988). [Structure-activity relationship of ceftazidime. Consequences on the bacterial spectrum]. Presse medicale (Paris, France : 1983), 17(37), 1878–1882. [Link]

-

Kobayashi, S., et al. (2008). Synthesis of caprazamycin analogues and their structure--activity relationship for antibacterial activity. The Journal of organic chemistry, 73(2), 447–456. [Link]

-

Tooke, C. L., et al. (2019). Hydrolysis of β-lactam antibiotics by β-lactamase enzymes. ResearchGate. [Link]

-

Singh, N., et al. (2013). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 51(9), 579-601. [Link]

-

Wang, Y., et al. (2015). Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. Experimental and Therapeutic Medicine, 10(6), 2375–2381. [Link]

-

Moisan, H., et al. (2010). Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 54(1), 320–325. [Link]

-

El-Sayed, N. N. E., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 27(21), 7481. [Link]

- Google Patents. (n.d.). Method for preparing 7-ACA (aminocephalosporanic acid) and obtaining alpha-aminoadipic acid by one-step enzymatic reaction.

-

ResearchGate. (n.d.). Kinetic parameters for ceftazidime hydrolysis by TEM-1 β-lactamase and mutants. Retrieved from [Link]

-

Di Mola, A., et al. (2023). Towards Antibiotic Synthesis in Continuous-Flow Processes. Catalysts, 13(2), 356. [Link]

-

Kocaoglu, O., et al. (2015). Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. Antimicrobial Agents and Chemotherapy, 59(7), 3947–3955. [Link]

-

Wang, Y., et al. (2023). Comparison of Epidemiological Characteristics Between ESBL and Non-ESBL Isolates of Clinically Isolated Escherichia coli from 2014 to 2022: A Single-Center Study. Infection and Drug Resistance, 16, 5011–5023. [Link]

-

Emami, S., et al. (2014). Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N 4 -Acetamides of Ciprofloxacin and Norfloxacin. Molecules, 19(6), 8494-8509. [Link]

-

Alwan, S. M., et al. (2016). Synthesis, Characterization and Preliminary Antimicrobial Evaluation of New Derivatives of Ceftazidime. Der Pharma Chemica, 8(23), 51-56. [Link]

-

ResearchGate. (n.d.). Structure of Ceftazidime and its main impurities and degradation products. Retrieved from [Link]

-

de la Fuente-Núñez, C., et al. (2022). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Chemistry, 10, 978587. [Link]

-

Sharma, P., & Kumar, P. (2024). The Detection of ESBL-Producing Escherichia coli in Various Clinical Sample Using 3. International Journal of Current Microbiology and Applied Sciences, 13(6), 1-8. [Link]

-

Soge, O. O., & Puzari, M. (2025). Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. Contagion Live. [Link]

-

Li, Y., et al. (2023). The Impact of ESBLs-Positive Escherichia coli's Resistance to Cefepime and Its Guidance for Clinical Treatment. Infection and Drug Resistance, 16, 6081–6090. [Link]

-

Hansford, K. A., et al. (2020). Exploring Structure–Activity Relationships and Modes of Action of Laterocidine. ACS Infectious Diseases, 6(10), 2824–2834. [Link]

-

ResearchGate. (n.d.). Comparison of antibiotic susceptibility rates between ESBL-producing... Retrieved from [Link]

-

Singh, R., et al. (2007). Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. Journal of Food and Drug Analysis, 15(4), 406-411. [Link]

-

Neu, H. C. (1985). Relation of structural properties of beta-lactam antibiotics to antibacterial activity. The American journal of medicine, 79(2A), 2–13. [Link]

-

Farghaly, N. K., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules, 28(3), 1409. [Link]

-

Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 53(10), 478-483. [Link]

-

Güzel, M. G., et al. (2015). Investigation of three different methods for detection of ESBL production and antibiotic resistance percentage of ESBL producing. Turkish Journal of Hygiene and Experimental Biology, 72(2), 131-138. [Link]

-

Ravisankar, P., et al. (2018). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research, 10(6), 1353-1361. [Link]

-

Hansen, A. M., et al. (2015). Structure-activity relationship study of novel peptoids that mimic the structure of antimicrobial peptides. Antimicrobial agents and chemotherapy, 59(8), 4524–4532. [Link]

Sources

- 1. Extended-Spectrum β-Lactamases: a Clinical Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Penicillin acylase-catalyzed synthesis of N-bromoacetyl-7-aminocephalosporanic acid, the key intermediate for the production of cefathiamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Penicillin acylase-catalyzed synthesis of N-bromoacetyl-7-aminocephalosporanic acid, the key intermediate for the production of cefathiamidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Structure-activity relationship of ceftazidime. Consequences on the bacterial spectrum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandam mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Roles of TolC-Dependent Multidrug Transporters of Escherichia coli in Resistance to β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of Cefathiamidine Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Understanding Cefathiamidine Degradation

Cefathiamidine is a first-generation cephalosporin antibiotic effective against a range of bacterial infections by inhibiting bacterial cell wall synthesis.[1][2] Like all pharmaceuticals, its efficacy and safety are intrinsically linked to its stability. The degradation of Cefathiamidine can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, a thorough understanding of its degradation pathways and the robust identification of its degradation products are paramount for ensuring drug quality, safety, and regulatory compliance.

This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the identification of Cefathiamidine degradation products. We will delve into the primary degradation mechanisms, detail established analytical techniques for their characterization, and provide actionable experimental protocols. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the stability testing and quality control of Cefathiamidine and related cephalosporin antibiotics.

Part 1: Unraveling the Degradation Pathways of Cefathiamidine

Forced degradation studies, also known as stress testing, are essential to identify the likely degradation products of a drug substance.[3] These studies expose the drug to conditions more severe than accelerated stability testing to understand its intrinsic stability and degradation mechanisms.[3][4] The primary degradation pathways for cephalosporins like Cefathiamidine include hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for β-lactam antibiotics, including Cefathiamidine. The strained β-lactam ring is susceptible to cleavage under both acidic and alkaline conditions.

-

Mechanism: The hydrolysis of the β-lactam ring renders the antibiotic inactive. For Cefathiamidine, this can be followed by other reactions. A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) identified two major hydrolytic degradation products of Cefathiamidine under accelerated storage conditions: desacetylcefathiamidine and cefathiamidine lactone .[5][6]

-

Causality: The ester group at the C-3 position of the cephalosporin nucleus can also undergo hydrolysis, leading to the formation of desacetyl metabolites. The formation of the lactone involves the intramolecular reaction of the carboxyl group at C-4 with the hydroxyl group formed after the opening of the β-lactam ring.

Caption: Major Degradation Pathways of Cefathiamidine.

Oxidative Degradation

Oxidation is another significant degradation route for cephalosporins. The thioether group in the dihydrothiazine ring is particularly susceptible to oxidation.[7]

-

Mechanism: Oxidizing agents can convert the sulfide to a sulfoxide, which may exhibit reduced or no antibacterial activity. Further oxidation can lead to a sulfone. A study on the oxidation of cefalexin, a structurally related cephalosporin, by permanganate identified two stereoisomeric sulfoxide products.[8][9][10]

-

Experimental Insight: Forced degradation studies using oxidizing agents like hydrogen peroxide are crucial for generating and identifying these oxidative degradation products.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce degradation of photosensitive drug molecules like cephalosporins.[11]

-

Mechanism: Photodegradation can involve complex pathways, including isomerization and photolysis.[12] For cephalosporins, this can lead to the formation of inactive isomers or cleavage of the core ring structures. A study on cefotaxime revealed that UV irradiation leads to both isomerization and photolysis, resulting in a loss of antibiotic activity.[12]

-

Protective Measures: The photosensitivity of Cefathiamidine necessitates protection from light during manufacturing, storage, and administration to maintain its potency and safety.

Part 2: Analytical Strategies for the Identification of Degradation Products

A multi-faceted analytical approach is required to separate, identify, and quantify the degradation products of Cefathiamidine. High-performance liquid chromatography (HPLC) coupled with various detectors is the cornerstone of this strategy.

High-Performance Liquid Chromatography (HPLC) for Separation

A validated stability-indicating HPLC method is essential to separate the parent drug from its degradation products and any process-related impurities.[13][14]

-

Method Development Rationale: The choice of column, mobile phase composition, and gradient is critical for achieving adequate resolution. A reversed-phase C18 column is commonly used for cephalosporin analysis.[5][6] The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol to control the retention and selectivity.

Mass Spectrometry (MS) for Structural Elucidation

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying unknown degradation products.[15]

-

Expertise in Action: By coupling HPLC with a mass spectrometer, one can obtain the molecular weight of the degradation products. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for elucidating the chemical structure of these impurities.[5][6] A study on Cefathiamidine successfully used LC-MS/MS to identify desacetylcefathiamidine and cefathiamidine lactone.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Identification

For unambiguous structure confirmation, especially for novel degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[16][17][18]

-

In-depth Analysis: 1H and 13C NMR, along with two-dimensional techniques like COSY, HMQC, and HMBC, provide detailed information about the molecular structure, allowing for the complete characterization of degradation products.[17]

Part 3: Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, ensuring the generation of relevant degradation products and the development of a robust analytical method to monitor them.

Forced Degradation (Stress Testing) Protocol

Objective: To generate the potential degradation products of Cefathiamidine under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Cefathiamidine in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 N HCl. Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add 0.1 N NaOH. Keep the solution at room temperature for a defined period. Neutralize the solution with 0.1 N HCl before analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a defined period.

-

Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

-

Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat at a specified temperature (e.g., 80°C) for a defined period.

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

Caption: Experimental Workflow for Degradation Product Identification.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating Cefathiamidine from its degradation products.

Typical Parameters:

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase A: 1% Acetic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a higher percentage of Mobile Phase B to elute all components.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

-

Injection Volume: 10 µL

Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

-

Linearity, Accuracy, and Precision: Establish over a defined concentration range.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine for the impurities.

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters.

Part 4: Data Presentation and Interpretation

A systematic presentation of the data is crucial for clear communication and interpretation of the results.

Table 1: Identified Degradation Products of Cefathiamidine

| Degradation Product | Stress Condition | Molecular Formula | Molecular Weight ( g/mol ) | Analytical Technique |

| Desacetylcefathiamidine | Hydrolysis | C17H18N4O5S2 | 422.48 | LC-MS/MS[5][6] |

| Cefathiamidine Lactone | Hydrolysis | C19H20N4O6S2 | 480.52 | LC-MS/MS[5][6] |

| Cefathiamidine Sulfoxide | Oxidation | C19H22N4O7S2 | 498.53 | LC-MS/MS |

Note: The molecular formula and weight for Cefathiamidine Sulfoxide are hypothetical and would need to be confirmed experimentally.

Conclusion: Ensuring the Integrity of Cefathiamidine

The identification of Cefathiamidine degradation products is a scientifically rigorous process that underpins the safety and efficacy of this important antibiotic. By employing a systematic approach that combines forced degradation studies with advanced analytical techniques such as HPLC, LC-MS/MS, and NMR, researchers and drug development professionals can gain a comprehensive understanding of the drug's stability profile. This knowledge is not only a regulatory requirement but also a scientific necessity for the development of stable formulations and the establishment of appropriate storage conditions, ultimately ensuring that patients receive a safe and effective medication.

References

-

Hu M, Hu C. [Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandem mass spectrometry]. Yao Xue Xue Bao. 2006 Oct;41(10):1015-9. Chinese. PMID: 17184123. [Link]

-

Branch SK, Casy AF, Ominde EM. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products. J Pharm Biomed Anal. 1987;5(2):73-103. doi: 10.1016/0731-7085(87)80011-0. PMID: 16867529. [Link]

-

Li J, Yao S, Yin L, Xu M, Hu C. NMR Spectroscopic Characteristics of Cephalosporin E-isomer Impurities. Chinese Pharmaceutical Journal. 2021;56(10):836-841. [Link]

-

Gallo G, Gatti G, Zerilli L. 13C NMR spectroscopy of some third-generation cephalosporins, their synthetic intermediaries and reaction byproducts. Magn Reson Chem. 2007 Mar;45(3):236-9. doi: 10.1002/mrc.1952. PMID: 17230538. [Link]

-

Hu, M., & Hu, C. (2006). Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

-

Wilson WL, Avdovich HW, Hughes DW. Applications of nuclear magnetic resonance spectroscopy to antibiotics. I. Specific identification of penicillins and cephalosporins. J Assoc Off Anal Chem. 1974 Nov;57(6):1300-13. PMID: 4214807. [Link]

-

Alsante, K. M., Hata, G. L., & Snorek, S. V. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

-

Patsnap. (2024). What is the mechanism of Cefathiamidine? Patsnap Synapse. [Link]

-

R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. [Link]

-

National Center for Biotechnology Information. (n.d.). Cefathiamidine Impurity 1. PubChem. [Link]

-

Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(4), 237-243. [Link]

-

Jornitz, M. W., & Akers, M. J. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

-

Gaikwad, N. M., Gatkal, S. H., Pratyusha, K., Patil, P. M., & Chaudhari, P. D. (2012). stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research, 12(2), 141-149. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

-

Doneanu, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]

-

Al-Hussaini, S., & Al-Khafaji, M. (2022). Photocatalytic Degradation of Some Typical Antibiotics: Recent Advances and Future Outlooks. Catalysts, 12(8), 834. [Link]

-

Indelicato, J. M., & Dinner, A. (1977). Cephalosporin degradations. Journal of medicinal chemistry, 20(7), 963–965. [Link]

-

D'Urso, A., & Purrello, R. (2020). Photodegradation of Antibiotics by Noncovalent Porphyrin-Functionalized TiO2 in Water for the Bacterial Antibiotic Resistance Risk Management. International journal of molecular sciences, 21(23), 9048. [Link]

-

Fagron. (2018, April 30). Stability Indicating Methods [Video]. YouTube. [Link]

-

Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 53(10), 479-485. [Link]

-

Manova, E., & Sainov, V. (2009). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Journal of Chemical and Chemical Engineering, 3(2). [Link]

-

Gros, M., & Petrović, M. (2022). Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters of the POCTEFA Territory by Solid-Phase Extraction-UPLC-Electrospray MS/MS. Water, 14(15), 2390. [Link]

-

Zhao, L., Li, M., & Wang, J. (2020). Pharmacokinetics of cefathiamidine obtained from different studies. ResearchGate. [Link]

-

Kolar, M., & Kocbek, P. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 323. [Link]

-

R Discovery. (n.d.). Photodegradation Of Antibiotics Research Articles - Page 1. [Link]

-

Salgado, H. R. N., & de Oliveira, M. A. (2012). Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. International Journal of Pharmaceutical Sciences and Research, 3(10), 3845. [Link]

-

Kumar, A. (2025). VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS. IJNRD. [Link]

-

Jain, A., & Sharma, R. (2015). Structure of Ceftazidime and its main impurities and degradation products. ResearchGate. [Link]

-

Gali, Y., & Lhiaubet-Vallet, V. (1998). Photodegradation paths of cefotaxime. Journal of pharmaceutical sciences, 87(6), 708–713. [Link]

-

Servais, H., & Tulkens, P. M. (2001). Degradation pathways of ceftazidime as determined by HPLC-mass spectrometry and cochromatography studies of 12% (wt/vol) samples maintained at various temperatures for up to 70 h. ResearchGate. [Link]

-

Bhimanadhuni, C. N., & Tirunagari, P. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian journal of pharmaceutical sciences, 77(1), 81–87. [Link]

-

Gao, Y., & Gao, P. (2018). Oxidation of Cefalexin by Permanganate: Reaction Kinetics, Mechanism, and Residual Antibacterial Activity. Molecules (Basel, Switzerland), 23(8), 2015. [Link]

-

Slideshare. (2022). Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC. [Link]

-

Gao, Y., & Gao, P. (2018). Oxidation of Cefalexin by Permanganate: Reaction Kinetics, Mechanism, and Residual Antibacterial Activity. MDPI. [Link]

-

Wang, S., & Wang, J. (2017). Investigation of the removal mechanism of antibiotic ceftazidime by green algae and subsequent microbic impact assessment. Scientific reports, 7(1), 4153. [Link]

-

Gao, Y., & Gao, P. (2018). Oxidation of Cefalexin by Permanganate: Reaction Kinetics, Mechanism, and Residual Antibacterial Activity. ResearchGate. [Link]

- Google Patents. (n.d.).

-

International Journal of Pharmacy. (n.d.). a validated stability indicating rp-hplc method for simultaneous determination of tobramycin and ceftazidime in pharmaceutical formulations. [Link]

-

Gumieniczek, A., Kozak, I., Żmudzki, P., & Hubicka, U. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine: Percentage Degradation, Degradation Kinetics and Degradation Pathways at Different pH. Processes, 9(1), 64. [Link]

-

Frontiers. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. [Link]

-

SciELO. (2017). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. [Link]

Sources

- 1. What is the mechanism of Cefathiamidine? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biopharminternational.com [biopharminternational.com]

- 5. [Identification of the degradation compounds of cefathiamidine by liquid chromatography-tandam mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidation of Cefalexin by Permanganate: Reaction Kinetics, Mechanism, and Residual Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]

- 12. Photodegradation paths of cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 18. 13C NMR spectroscopy of some third-generation cephalosporins, their synthetic intermediaries and reaction byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefathiamidine Impurity 1 Reference Standard: An In-depth Technical Guide

This guide provides a comprehensive technical overview of Cefathiamidine Impurity 1, a critical reference standard for researchers, scientists, and drug development professionals in the pharmaceutical industry. Meticulous control of impurities is a fundamental requirement for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This document offers in-depth insights into the identity, synthesis, and analysis of this compound, underpinned by established scientific principles and regulatory standards.

Introduction: The Imperative of Impurity Profiling in Cephalosporin Drug Development

Cefathiamidine is a first-generation cephalosporin antibiotic. As with all pharmaceuticals, its manufacturing process and storage can lead to the formation of impurities. These impurities, even in trace amounts, can potentially impact the drug's safety and efficacy. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[1] Therefore, a thorough understanding and precise quantification of impurities are paramount.

This compound is a known process-related impurity or degradation product of Cefathiamidine. The availability of a well-characterized reference standard for this impurity is essential for:

-

Accurate Identification and Quantification: Serving as a benchmark in analytical methods to confirm the presence and measure the level of the impurity in batches of Cefathiamidine.

-

Method Validation: Crucial for validating the specificity, linearity, accuracy, and precision of analytical procedures designed to monitor impurities.[2]

-

Stability Studies: Enabling the assessment of impurity formation under various environmental conditions, which is a key component of stability testing.[3][4]

This guide will delve into the technical specifics of this compound, providing a robust framework for its effective management in a research and quality control setting.

Chemical Identity and Characterization of this compound

A reference standard is a highly purified compound that has been well-characterized.[5] The quality and purity of the reference standard are crucial for obtaining scientifically valid analytical results.

Chemical Name: (6R,7R)-3-(acetoxymethyl)-7-(2-bromoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[6]

Synonyms: 7-(2-Bromoacetamido)cephalosporanic acid, 7-Bromoacetylaminocephalosporanic acid.[6]

CAS Number: 26973-80-8

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃BrN₂O₆S | [6] |

| Molecular Weight | 393.21 g/mol | [6] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF | General knowledge |

A comprehensive characterization of the this compound reference standard is essential to confirm its identity and purity. This typically involves a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the reference standard.

-

Elemental Analysis: To confirm the elemental composition of the compound.

A Certificate of Analysis (CoA) for a this compound reference standard should provide detailed results from these characterization analyses, along with information on purity, storage conditions, and retest date.[7]

Synthesis and Formation Pathways

Understanding the origin of an impurity is critical for controlling its levels in the final drug substance. This compound can be formed as a process-related impurity during the synthesis of Cefathiamidine or as a degradation product.

Laboratory Synthesis of this compound Reference Standard

The synthesis of this compound typically starts from 7-aminocephalosporanic acid (7-ACA), a key intermediate in the production of many cephalosporin antibiotics.[8][9][10] The synthesis involves the acylation of the amino group at the C-7 position of the 7-ACA core with bromoacetyl bromide or a related reactive derivative.

Experimental Protocol: Synthesis of 7-(2-Bromoacetamido)cephalosporanic acid

Materials:

-

7-Aminocephalosporanic acid (7-ACA)

-

Bromoacetyl bromide

-

Anhydrous dichloromethane (DCM)

-

Pyridine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Suspend 7-aminocephalosporanic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add pyridine (1.1 equivalents) to the suspension with stirring.

-

In a separate flask, prepare a solution of bromoacetyl bromide (1.1 equivalents) in anhydrous dichloromethane.

-

Add the bromoacetyl bromide solution dropwise to the 7-ACA suspension at 0°C over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 7-(2-bromoacetamido)cephalosporanic acid as a solid.

-

Characterize the final product using NMR, MS, and IR to confirm its identity and purity.

Formation through Degradation

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products.[3][4][11] These studies involve subjecting the drug substance to stress conditions such as heat, humidity, light, acid, base, and oxidation.

While specific degradation pathways of Cefathiamidine leading to Impurity 1 are not extensively detailed in publicly available literature, the formation of this impurity could potentially occur through the cleavage of the Cefathiamidine side chain followed by a reaction with a bromoacetylating agent, or through other complex degradation mechanisms. Hydrolysis of the beta-lactam ring is a common degradation pathway for cephalosporins.[12]

Protocol: Forced Degradation Study of Cefathiamidine

Objective: To investigate the formation of impurities, including Impurity 1, under various stress conditions.

Materials:

-

Cefathiamidine API

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Mobile phase for HPLC analysis

Procedure:

-

Acid Hydrolysis: Dissolve Cefathiamidine in 0.1 M HCl and keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Withdraw samples at different time points, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

-

Base Hydrolysis: Dissolve Cefathiamidine in 0.1 M NaOH and keep the solution at room temperature for a specified period. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

-

Oxidative Degradation: Dissolve Cefathiamidine in a solution of 3% hydrogen peroxide and keep at room temperature. Monitor the degradation over time and dilute samples for HPLC analysis.

-

Thermal Degradation: Expose solid Cefathiamidine powder to dry heat (e.g., 80°C) for several days. Withdraw samples at intervals, dissolve in a suitable solvent, and dilute for HPLC analysis.

-

Photolytic Degradation: Expose a solution of Cefathiamidine to UV light (e.g., 254 nm) and visible light. Analyze samples at different time points.

-

Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms with that of the this compound reference standard to identify its formation.

Analytical Methodologies for Identification and Quantification

A validated, stability-indicating analytical method is required for the accurate determination of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[1][13]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. The separated components are then detected and quantified.

Experimental Protocol: HPLC Method for the Analysis of Cefathiamidine and Impurity 1

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.05 M Phosphate buffer (pH adjusted to 3.5 with phosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient elution (e.g., start with 5% B, increase to 60% B over 30 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Cefathiamidine API sample in the diluent to a specified concentration.

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Perform a blank injection (diluent only) to ensure a clean baseline.

-

Inject the standard solution to determine the retention time and response of this compound.

-

Inject the sample solution to identify and quantify Impurity 1 based on its retention time and peak area relative to the standard.

Method Validation

The analytical method used for quantifying this compound must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the API and other impurities. This is often demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking the sample with a known amount of the impurity reference standard.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Handling and Storage of the Reference Standard

To maintain the integrity and purity of the this compound reference standard, proper handling and storage are essential.

-

Storage Conditions: The reference standard should be stored in a well-closed container, protected from light and moisture, at a controlled low temperature (e.g., -20°C or as specified on the CoA).[7]

-

Handling: Use appropriate personal protective equipment (PPE) when handling the reference standard. Allow the container to warm to room temperature before opening to prevent condensation. Use calibrated equipment for weighing and preparing solutions.

Conclusion